molecular formula C16H13ClN2S B2639726 1-(3-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 380443-05-0

1-(3-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No. B2639726
CAS RN: 380443-05-0
M. Wt: 300.8
InChI Key: ANSJTHQGUNSBIR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)piperazine (mCPP) is a phenylpiperazine derivative and is known to be a metabolite of the antidepressant medications trazodone and nefazodone . It is a synthetic substance that does not occur naturally .


Synthesis Analysis

The synthesis of piperazine derivatives has been studied extensively. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of 1-(3-Chlorophenyl)piperazine (mCPP) is given by the molecular formula C10H13ClN2 . The structure includes a piperazine ring with a 3-chlorophenyl group attached .


Physical And Chemical Properties Analysis

1-(3-Chlorophenyl)piperazine hydrochloride is a solid substance. It appears white in color .

Mechanism of Action

1-(3-Chlorophenyl)piperazine is known to be a 5-HT2c serotonin receptor agonist .

Safety and Hazards

1-(3-Chlorophenyl)piperazine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-(3-chlorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-11-5-3-4-10(8-11)15-13-7-2-1-6-12(13)14(9-18)16(20)19-15/h3-5,8H,1-2,6-7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSJTHQGUNSBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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